molecular formula C12H10F3N3O2 B2801783 ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 1206072-96-9

ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2801783
CAS RN: 1206072-96-9
M. Wt: 285.226
InChI Key: YAPNWRKRGPNDMZ-UHFFFAOYSA-N
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Description

The compound “ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate” is a type of triazole derivative . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are known for their versatile biological activities . They can bind in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of triazole derivatives involves designing and characterizing a series of novel triazole-pyrimidine-based compounds . The characterization process includes mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

Triazole compounds have a unique molecular structure that includes two carbon and three nitrogen atoms in a five-membered aromatic azole chain . This structure allows them to readily bind with a variety of enzymes and receptors in the biological system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole derivatives are complex and require careful control of conditions . The reaction mixture is typically cooled to room temperature and diluted with diethyl ether .

Scientific Research Applications

Pharmaceutical Intermediates

®-1-[4-(Trifluoromethyl)phenyl]ethanol: , derived from the reduction of 4-(trifluoromethyl)acetophenone, serves as an essential pharmaceutical intermediate. It plays a crucial role in the synthesis of chemokine CCR5 antagonists. These antagonists are potential therapeutic agents for various diseases, including HIV infection and inflammation .

Kinetic Resolution

Enantiopure alcohols are valuable building blocks in pharmaceutical synthesis. Researchers have achieved kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers through lipase-catalyzed transesterification in organic solvents. Lipase PS from Pseudomonas cepacia demonstrated excellent performance in this process, using vinyl acetate as the acyl donor in isooctane .

Fluorescent Chemosensors

4-(Trifluoromethyl)phenyl isocyanate: has been employed in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors. These sensors detect specific analytes or ions based on changes in fluorescence intensity. The amidourea-based sensor derived from this compound shows promise for anion detection .

Sorafenib Derivatives

The IUPAC name of sorafenib , an FDA-approved drug for advanced hepatocellular carcinoma (primary liver cancer), includes a trifluoromethyl group. Sorafenib’s structure contains a 4-(trifluoromethyl)phenyl moiety, which contributes to its pharmacological activity. This compound exemplifies the clinical application of trifluoromethyl-containing molecules .

Safety and Hazards

While specific safety and hazard information for “ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate” is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

Triazole derivatives have a wide range of pharmacological activities, making them a promising area for future research . They have potential applications in the treatment of various neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The development of new classes of antibacterial agents to fight multidrug-resistant pathogens is also a potential future direction .

properties

IUPAC Name

ethyl 1-[4-(trifluoromethyl)phenyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-2-20-11(19)10-7-18(17-16-10)9-5-3-8(4-6-9)12(13,14)15/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPNWRKRGPNDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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